3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran
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Overview
Description
3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring fused with a cyclopropyl group, which is further substituted with an ethyl and methanesulfinyl group. The compound’s intricate structure contributes to its diverse chemical reactivity and potential utility in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The methanesulfinyl group is then introduced via sulfoxidation, and the ethyl group is added through an alkylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent reaction conditions and product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group, converting it to a sulfide.
Substitution: The benzofuran ring and cyclopropyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields a sulfone, while reduction results in a sulfide. Substitution reactions can introduce various functional groups onto the benzofuran ring or cyclopropyl group, leading to a wide range of derivatives .
Scientific Research Applications
3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-Methyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran
- 3-{[1-Ethyl-2-(methanesulfonyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran
- 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-indole
Uniqueness
Compared to similar compounds, 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran stands out due to its specific substitution pattern and the presence of both a benzofuran ring and a cyclopropyl group.
Properties
CAS No. |
63755-77-1 |
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Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-[(1-ethyl-2-methylsulfinylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H20O2S/c1-3-15(9-14(15)18(2)16)8-11-10-17-13-7-5-4-6-12(11)13/h4-7,11,14H,3,8-10H2,1-2H3 |
InChI Key |
JUJATXNHFOHEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1S(=O)C)CC2COC3=CC=CC=C23 |
Origin of Product |
United States |
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